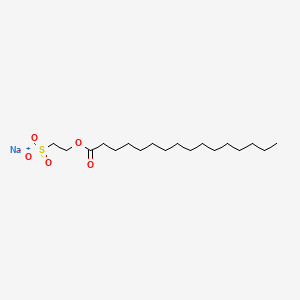
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(palmitoyloxy)ethane-1-sulfonate is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers. This compound is also known for its role in the formulation of personal care products due to its mildness and effectiveness in cleansing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(palmitoyloxy)ethane-1-sulfonate typically involves the esterification of palmitic acid with 2-hydroxyethanesulfonic acid. The reaction is carried out in the presence of a catalyst, usually an acid such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of Sodium 2-(palmitoyloxy)ethane-1-sulfonate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through various methods such as distillation or crystallization to achieve the desired purity.
Types of Reactions:
Hydrolysis: Sodium 2-(palmitoyloxy)ethane-1-sulfonate can undergo hydrolysis in the presence of water, breaking down into palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and a catalyst such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Sodium 2-(palmitoyloxy)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mechanism of Action
The primary mechanism of action of Sodium 2-(palmitoyloxy)ethane-1-sulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic palmitoyl group and hydrophilic sulfonate group at the interface of liquids, thereby reducing the energy required to mix them. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated substances.
Comparison with Similar Compounds
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Sodium stearoyl lactylate: Used in food and cosmetic industries as an emulsifier.
Sodium dodecylbenzenesulfonate: A surfactant used in industrial cleaning agents.
Uniqueness: Sodium 2-(palmitoyloxy)ethane-1-sulfonate is unique due to its mildness and effectiveness in personal care formulations. Unlike Sodium lauryl sulfate, which can be harsh on the skin, Sodium 2-(palmitoyloxy)ethane-1-sulfonate is gentler and less likely to cause irritation. Its ability to form stable emulsions and micelles also makes it valuable in various industrial and medical applications.
Properties
CAS No. |
36915-65-8 |
|---|---|
Molecular Formula |
C18H35NaO5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















